2,3-Dibutoxy-6-tert-butylbenzaldehyde
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Overview
Description
2,3-Dibutoxy-6-tert-butylbenzaldehyde is an organic compound with the molecular formula C19H30O3 It is a derivative of benzaldehyde, featuring two butoxy groups and a tert-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutoxy-6-tert-butylbenzaldehyde typically involves the alkylation of 2,3-dihydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibutoxy-6-tert-butylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be replaced by other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2,3-Dibutoxy-6-tert-butylbenzoic acid.
Reduction: 2,3-Dibutoxy-6-tert-butylbenzyl alcohol.
Substitution: Various alkoxy derivatives depending on the alkyl halide used.
Scientific Research Applications
2,3-Dibutoxy-6-tert-butylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibutoxy-6-tert-butylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming Schiff bases with amino groups in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the butoxy groups.
3-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of butoxy groups.
2,3-Dihydroxybenzaldehyde: Lacks the tert-butyl and butoxy groups.
Uniqueness
2,3-Dibutoxy-6-tert-butylbenzaldehyde is unique due to the presence of both butoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
91849-53-5 |
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Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,3-dibutoxy-6-tert-butylbenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-6-8-12-21-17-11-10-16(19(3,4)5)15(14-20)18(17)22-13-9-7-2/h10-11,14H,6-9,12-13H2,1-5H3 |
InChI Key |
XUGBVUYDFSHTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)C(C)(C)C)C=O)OCCCC |
Origin of Product |
United States |
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